Cas no 22540-50-7 (6-Oxopiperidine-3-carboxylic acid)

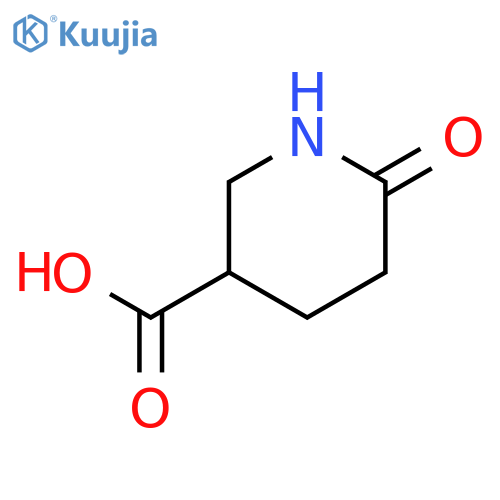

22540-50-7 structure

商品名:6-Oxopiperidine-3-carboxylic acid

6-Oxopiperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-Oxopiperidine-3-carboxylic acid

- 3-PIPERIDINECARBOXYLIC ACID, 6-OXO-

- UKRORGSYN-BB BBV-082263

- 6-oxo-3-Piperidinecarboxylic acid

- 6-oxopiperidine-3-carboxylic acid(SALTDATA: FREE)

- 6-Oxonipecotic acid

- 2-Piperidone-5-carboxylic acid

- 5-Carboxy-2-piperidone

- LWZUSLUUMWDITR-UHFFFAOYSA-N

- (3R)-6-Oxopiperidine-3-carboxylic acid

- (3S)-6-Oxopiperidine-3-carboxylic acid

- Piperidin-2-one-5-carboxylic acid

- 6-oxo-piperidine-3-carboxylic acid

- STL429911

- 6-Oxo-3-piperidinecarboxylic acid #

- SB17688

- EN300-42819

- Z317054072

- BS-13238

- 6-oxopiperidine-3-carboxylicacid

- Nipecotic Acid, 6-oxo- (8CI); 6-Oxo-3-piperidinecarboxylic Acid; 2-Oxopiperidine-5-carboxylic Acid; 2-Piperidone-5-carboxylic Acid; 5-Carboxy-2-piperidone

- DA-07934

- A816257

- AB00999702-01

- PB30997

- CS-0050149

- AKOS016842858

- AKOS000190133

- BHC40855

- 22540-50-7

- SB17687

- MFCD08059985

- 6-oxopiperidine-3-carboxylic acid, AldrichCPR

- SCHEMBL1849872

- DTXSID60339929

- F2147-1744

- BHC40856

- SY008266

- ALBB-028504

-

- MDL: MFCD08059985

- インチ: 1S/C6H9NO3/c8-5-2-1-4(3-7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)

- InChIKey: LWZUSLUUMWDITR-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C1([H])C([H])([H])N([H])C(C([H])([H])C1([H])[H])=O)=O

計算された属性

- せいみつぶんしりょう: 143.058243149g/mol

- どういたいしつりょう: 143.058243149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.4

- 疎水性パラメータ計算基準値(XlogP): -0.9

じっけんとくせい

- 密度みつど: 1.286

6-Oxopiperidine-3-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-Oxopiperidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O858828-100mg |

6-Oxopiperidine-3-carboxylic Acid |

22540-50-7 | 100mg |

$ 98.00 | 2023-09-06 | ||

| eNovation Chemicals LLC | D495606-25G |

6-oxopiperidine-3-carboxylic acid |

22540-50-7 | 97% | 25g |

$495 | 2024-05-23 | |

| Chemenu | CM107571-25g |

6-oxopiperidine-3-carboxylic acid |

22540-50-7 | 97% | 25g |

$990 | 2021-08-06 | |

| TRC | O858828-10mg |

6-Oxopiperidine-3-carboxylic Acid |

22540-50-7 | 10mg |

$ 58.00 | 2023-09-06 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03500-10G |

6-oxopiperidine-3-carboxylic acid |

22540-50-7 | 97% | 10g |

¥ 2,587.00 | 2023-03-30 | |

| Life Chemicals | F2147-1744-10g |

6-oxopiperidine-3-carboxylic acid |

22540-50-7 | 95%+ | 10g |

$490.0 | 2023-11-21 | |

| TRC | O858828-50mg |

6-Oxopiperidine-3-carboxylic Acid |

22540-50-7 | 50mg |

$ 81.00 | 2023-09-06 | ||

| Life Chemicals | F2147-1744-0.25g |

6-oxopiperidine-3-carboxylic acid |

22540-50-7 | 95%+ | 0.25g |

$42.0 | 2023-11-21 | |

| Life Chemicals | F2147-1744-5g |

6-oxopiperidine-3-carboxylic acid |

22540-50-7 | 95%+ | 5g |

$280.0 | 2023-11-21 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05638-50g |

6-oxopiperidine-3-carboxylic acid |

22540-50-7 | 95% | 50g |

$1300 | 2023-09-07 |

6-Oxopiperidine-3-carboxylic acid 関連文献

-

1. Aza-annulation of enaminones with itaconic anhydride: kinetic preference for exocyclic enamide productsMark Hadden,Mark Nieuwenhuyzen,Deirdre Potts,Paul J. Stevenson J. Chem. Soc. Perkin Trans. 1 1998 3437

22540-50-7 (6-Oxopiperidine-3-carboxylic acid) 関連製品

- 2637-76-5(1-Acetylpiperidine-3-carboxylic acid)

- 915924-95-7(1-Isobutyl-6-oxopiperidine-3-carboxylic acid)

- 7268-43-1(5-Oxopyrrolidine-3-carboxylic acid)

- 923177-08-6(1-(2,2-DIMETHYLPROPANOYL)PIPERIDINE-3-CARBOXYLIC ACID)

- 6973-55-3(2,6-dioxopiperidine-4-carboxylic acid)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:22540-50-7)6-Oxopiperidine-3-carboxylic acid

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):196.0/353.0/786.0